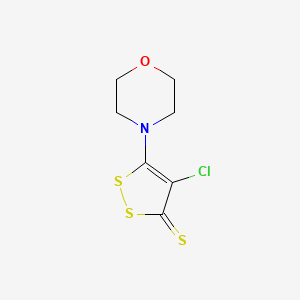![molecular formula C20H21ClN2O5S B11487133 2-[4-chloro-2-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-1-(morpholin-4-yl)ethanone](/img/structure/B11487133.png)
2-[4-chloro-2-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-1-(morpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorinated phenoxy group, a dihydroindole sulfonyl group, and a morpholine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dihydroindole sulfonyl group: This can be achieved by reacting indole with sulfonyl chloride under acidic conditions.
Chlorination of the phenoxy group: The phenoxy group can be chlorinated using thionyl chloride or phosphorus pentachloride.
Coupling of the chlorinated phenoxy group with the dihydroindole sulfonyl group: This step involves a nucleophilic substitution reaction, typically carried out in the presence of a base such as sodium hydride.
Introduction of the morpholine moiety: The final step involves the reaction of the intermediate product with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The dihydroindole moiety can be oxidized to form indole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: Sulfide or thiol derivatives.
Substitution: Phenoxy derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
2-[4-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the indole moiety can engage in π-π interactions with aromatic residues in proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Phenoxy Compounds: Chlorophenoxyacetic acid derivatives are structurally related and have applications in herbicides and plant growth regulators.
Morpholine Derivatives: Compounds like morpholine-4-carboxamide are used in pharmaceutical research for their diverse biological activities.
Uniqueness
2-[4-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dihydroindole sulfonyl group, chlorinated phenoxy group, and morpholine moiety in a single molecule allows for a wide range of interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21ClN2O5S |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-[4-chloro-2-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H21ClN2O5S/c21-16-5-6-18(28-14-20(24)22-9-11-27-12-10-22)19(13-16)29(25,26)23-8-7-15-3-1-2-4-17(15)23/h1-6,13H,7-12,14H2 |
InChI Key |
JROKTXFDGUZORR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)Cl)OCC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one](/img/structure/B11487055.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11487061.png)
![4-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-propyl-2-furonitrile](/img/structure/B11487066.png)

![methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B11487073.png)
![Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester](/img/structure/B11487078.png)
![N-[2-(3-methylphenoxy)ethyl]-3-nitropyridin-2-amine](/img/structure/B11487082.png)

![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11487091.png)

![1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-1,2,4-triazole](/img/structure/B11487095.png)
![ethyl 5-cyano-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate](/img/structure/B11487098.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11487129.png)

